The Rise and Fall of ReN001 (Mavodelpar): A Technical Analysis of a PPARδ Agonist for Mitochondrial Disease
The Rise and Fall of ReN001 (Mavodelpar): A Technical Analysis of a PPARδ Agonist for Mitochondrial Disease
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
ReN001 (mavodelpar) emerged as a promising therapeutic candidate for primary mitochondrial myopathies (PMM) and other genetic mitochondrial diseases. As a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, its mechanism of action was hypothesized to center on the enhancement of mitochondrial biogenesis and function, thereby compensating for the underlying genetic defects that impair cellular energy production. This technical guide provides a comprehensive overview of the core scientific principles behind ReN001, detailing its proposed signaling pathway, summarizing the available preclinical and clinical data, and outlining the key experimental methodologies employed in its evaluation. The document culminates with the results of the pivotal Phase 2b STRIDE trial, the subsequent cessation of the drug's development, and a discussion of the implications for future research in mitochondrial disease.
Introduction to Mitochondrial Disease and the Therapeutic Rationale for PPARδ Agonism
Primary mitochondrial diseases are a group of rare, debilitating genetic disorders caused by mutations in either the mitochondrial DNA (mtDNA) or nuclear DNA (nDNA).[1] These mutations impair the function of the oxidative phosphorylation (OXPHOS) system, leading to deficient production of adenosine triphosphate (ATP), the primary cellular energy currency.[1] Tissues with high energy demands, such as skeletal muscle, the brain, and the heart, are disproportionately affected, resulting in symptoms like myopathy, exercise intolerance, fatigue, and neurological dysfunction.[1]
The therapeutic strategy for ReN001 was rooted in activating PPARδ, a nuclear receptor that functions as a key transcriptional regulator of cellular metabolism.[2][3] In skeletal muscle, PPARδ activation is known to promote a shift towards fatty acid oxidation and to increase mitochondrial biogenesis.[3] The rationale was that by stimulating the creation of new, healthy mitochondria and optimizing the function of existing ones, ReN001 could increase the overall capacity for ATP production, thereby alleviating the cellular energy deficit characteristic of mitochondrial disease.[2]
Core Mechanism of Action: The PPARδ Signaling Pathway
ReN001 is a selective PPARδ agonist.[2] Its proposed mechanism of action begins with its binding to and activation of the PPARδ receptor in the cytoplasm. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
This binding event recruits coactivator proteins, most notably PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), which is a master regulator of mitochondrial biogenesis. The subsequent upregulation of gene transcription leads to a coordinated increase in the expression of proteins involved in:
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Mitochondrial Biogenesis: The formation of new mitochondria.
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Fatty Acid Oxidation (FAO): The breakdown of fatty acids to produce acetyl-CoA for the Krebs cycle.
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Oxidative Phosphorylation (OXPHOS): The process of ATP synthesis.
This cascade of events was expected to enhance the overall bioenergetic capacity of the cell, as illustrated in the signaling pathway diagram below.
Preclinical Evidence
The therapeutic hypothesis for ReN001 was supported by preclinical studies in cellular and animal models. These studies aimed to demonstrate that selective PPARδ agonism could indeed improve mitochondrial function.
In Vitro Studies in Patient-Derived Fibroblasts
Studies were conducted on fibroblasts from patients with inherited metabolic disorders, including Glycogen Storage Disease III (GSDIII) and Complex I deficiency, to assess the effect of mavodelpar on cellular bioenergetics.
Experimental Protocol: Fibroblast Study
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Cell Lines: Fibroblasts from healthy individuals and patients with genetically confirmed GSDIII or Complex I deficiency.
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Treatment: Cells were treated with mavodelpar (30 nM and 120 nM) or a pan-PPAR agonist (Bezafibrate, 200µM) for 48 hours.
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Culture Conditions: To assess the cellular capacity to utilize fatty acids, cells were cultured in glucose-free medium, forcing a metabolic shift.
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Primary Assay: Mitochondrial function was evaluated by measuring the oxygen consumption rate (OCR) using a Seahorse Bioanalyzer Cell Mito Stress Test. This assay measures key parameters of mitochondrial respiration, including basal respiration, maximal respiration, and spare respiratory capacity.
Results
The available data from a study in GSDIII patient fibroblasts are summarized below. These results demonstrate that under metabolic stress, mavodelpar treatment can enhance mitochondrial respiratory capacity.
| Treatment Group | Cell Type | Parameter Measured | Result |
| Untreated | GSDIII Fibroblasts | Oxygen Consumption Rate (OCR) | Baseline |
| 30 nM Mavodelpar | GSDIII Fibroblasts | Oxygen Consumption Rate (OCR) | 25% increase over untreated |
| 30 nM Mavodelpar | Control Fibroblasts | Oxygen Consumption Rate (OCR) | 15% increase over untreated |
Data sourced from a University of Pittsburgh undergraduate research presentation.
In Vivo Animal Studies
In vivo studies in rats were performed to confirm that mavodelpar could engage its target and modulate the expression of PPARδ-regulated genes in skeletal muscle.
Experimental Protocol: Rat Model
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Animal Model: Male Wistar rats.
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Treatment: Oral administration of mavodelpar.
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Tissue Analyzed: Skeletal muscle.
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Primary Assay: Measurement of mRNA expression of PPARδ target genes, such as angiopoietin-like 4 (ANGPTL4), via quantitative real-time polymerase chain reaction (qRT-PCR).
Results
These studies confirmed that mavodelpar reached its target tissue and activated the PPARδ pathway.
| Treatment Group | Parameter Measured | Result |
| Vehicle Control | Skeletal Muscle ANGPTL4 mRNA | Baseline |
| Mavodelpar | Skeletal Muscle ANGPTL4 mRNA | 5.5-fold increase over vehicle |
Data sourced from a UMDF 2023 Symposium abstract.
Clinical Development Program
The clinical development of mavodelpar for PMM included a Phase 1b open-label study followed by a pivotal Phase 2b randomized controlled trial (STRIDE).
Phase 1b Open-Label Study
An initial open-label study was conducted to assess the safety, tolerability, and exploratory efficacy of mavodelpar in patients with PMM.
Experimental Protocol: Phase 1b Study
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Study Design: Open-label, single-arm study.
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Participants: 23 patients with genetically confirmed PMM.
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Intervention: 100 mg mavodelpar administered orally, once daily for 12 weeks.
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Endpoints: The primary focus was on safety and tolerability. Exploratory efficacy endpoints included the 12-minute walk test (12MWT) and measures of oxygen consumption during exercise.
Results
The company reported that the drug was safe and well-tolerated. Qualitative reports from the Chief Medical Officer indicated an "improvement in the meters that patients were able to walk" and an "improvement in the oxygen consumption," which supported progression to a larger, controlled trial.[4] However, specific quantitative data from this study have not been publicly released.
The STRIDE Study: A Pivotal Phase 2b Trial
The STRIDE study was a global, randomized, double-blind, placebo-controlled trial designed to definitively evaluate the efficacy and safety of mavodelpar in PMM patients.
Experimental Protocol: STRIDE Study
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Study Design: Global, randomized, double-blind, placebo-controlled pivotal Phase 2b trial.[3]
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Participants: Approximately 213 adult patients with PMM due to mtDNA defects.[1]
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Intervention: 100 mg mavodelpar administered orally once-daily versus a matching placebo for a 24-week period.[3]
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Primary Efficacy Endpoint: The change from baseline in the distance walked during the 12-minute walk test (12MWT) at week 24.[3]
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Secondary Efficacy Endpoint: The change from baseline in the PROMIS® Short Form Fatigue 13a score.[3]
Results and Outcome
In December 2023, Reneo Pharmaceuticals announced that the STRIDE study did not meet its primary or secondary efficacy endpoints.[3][5] There was no statistically significant difference between the mavodelpar and placebo groups in the change in distance walked in the 12MWT or in the patient-reported fatigue scores.
| Study | Endpoint | Result |
| STRIDE (Phase 2b) | Primary: Change in 12-Minute Walk Test | Not Met (No significant difference vs. placebo) |
| Secondary: Change in PROMIS Fatigue Score | Not Met (No significant difference vs. placebo) |
Following these results, the company announced the suspension of the mavodelpar development program, including the ongoing STRIDE AHEAD open-label extension study.[3]
Discussion and Future Outlook
The development of ReN001 (mavodelpar) represents a scientifically rational, yet ultimately unsuccessful, effort to treat mitochondrial myopathy. The core hypothesis—that activating PPARδ to enhance mitochondrial biogenesis and function would yield clinical benefit—was supported by a plausible mechanism of action and encouraging, albeit limited, preclinical and early clinical signals.
The failure of the STRIDE trial to demonstrate efficacy raises critical questions for the field. Potential reasons for the negative outcome could include:
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Insufficient Target Engagement: The dose of 100 mg may not have been sufficient to induce a robust enough physiological response in the skeletal muscle of PMM patients.
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Redundancy and Compensation: The complexity of cellular metabolism may have allowed for compensatory mechanisms that negated the effects of upregulating the PPARδ pathway.
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Endpoint Sensitivity: The 12-minute walk test, while a standard measure of functional endurance, may not be sensitive enough to detect modest but meaningful changes in this patient population, or it may not be the most relevant measure of the drug's biological activity.
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Patient Heterogeneity: The diverse genetic and clinical presentations of PMM may have contributed to a varied response that was diluted in the overall trial population.
While the development of mavodelpar has been halted, the data generated from its comprehensive clinical program will be invaluable to the scientific community.[3][5] Future research must focus on understanding the disconnect between the proposed mechanism and the lack of clinical efficacy. This includes a thorough analysis of the STRIDE trial data, when it becomes available, to identify any potential subgroups that may have responded, and further preclinical work to better understand the nuances of PPARδ activation in the specific context of different mitochondrial genetic defects. The journey of ReN001 serves as a crucial lesson in the complex path of drug development for rare and multifaceted diseases like primary mitochondrial myopathy.
